3-methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide
Description
3-Methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide is a benzimidazole-derived benzamide compound characterized by a trifluoromethyl (-CF₃) substituent at the 2-position of the benzimidazole core and a methoxy (-OCH₃) group at the 3-position of the benzamide moiety.
Properties
IUPAC Name |
3-methoxy-N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O2/c1-24-11-4-2-3-9(7-11)14(23)20-10-5-6-12-13(8-10)22-15(21-12)16(17,18)19/h2-8H,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEFWFVCUODRLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide typically involves the following steps:
Formation of the Benzimidazole Core: This is achieved by reacting ortho-phenylenediamine with a suitable aldehyde under oxidative conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation using reagents such as trifluoromethyl iodide and a radical initiator.
Coupling with Methoxybenzamide: The final step involves coupling the benzimidazole derivative with methoxybenzamide under amide bond-forming conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, particularly under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Palladium on carbon with hydrogen gas or sodium borohydride.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
3-methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to specific proteins, thereby modulating their activity . This can lead to the inhibition of cancer cell growth or the disruption of microbial cell function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Activity and Physicochemical Properties
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Trifluoromethyl (-CF₃) Effects: The trifluoromethyl group enhances metabolic stability and lipophilicity. In Fluopyram, dual CF₃ groups on the pyridine ring contribute to fungicidal activity by disrupting fungal membrane integrity . DN6 replaces the benzimidazole with a tetrazole ring, which mimics carboxylate groups in drug design. This substitution improves solubility but reduces aromatic stacking interactions compared to benzimidazoles .
Methoxy (-OCH₃) Positioning: The 3-OCH₃ group in the target compound and Temano-grel introduces steric and electronic modulation. In Temano-grel, the methoxy group on benzamide synergizes with morpholinoethoxy and pyrazole moieties to inhibit platelet aggregation, suggesting that spatial arrangement of OCH₃ is critical for target engagement .
Linker and Hybridization :
- Compound 9f () incorporates a triazole-thiazole linker instead of a direct benzamide-benzimidazole fusion. This increases conformational flexibility but may reduce binding affinity due to entropy penalties .
- Fluopyram ’s pyridinyl-ethyl linker enables optimal spatial positioning of CF₃ groups for fungicidal activity, whereas rigid benzimidazole cores (as in the target compound) favor planar interactions with enzymes or receptors .
Biological Activity
3-methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antibacterial effects, and mechanisms of action, supported by relevant research findings.
Structural Features
The compound features:
- Benzimidazole Core : Known for its diverse biological activities, including anticancer and antimicrobial properties.
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, potentially improving bioavailability.
- Methoxy Group : Contributes to the compound's solubility and reactivity.
Synthesis
The synthesis of this compound typically involves:
- Formation of the benzimidazole core through oxidative reactions involving ortho-phenylenediamine and aldehydes.
- Introduction of the trifluoromethyl group via radical trifluoromethylation.
- Coupling with methoxybenzamide using reagents like EDCI under amide bond-forming conditions.
Anticancer Activity
Research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values compared to known anticancer agents:
| Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 3.1 | Doxorubicin | 0.05 |
| HCT116 | 3.7 | Etoposide | 0.10 |
| HEK 293 | 5.3 | - | - |
In a study, compounds similar to this benzimidazole derivative showed low micromolar IC50 values, indicating strong antiproliferative activity against cancer cells .
Antibacterial Activity
The compound has also been evaluated for antibacterial properties against various strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |
|---|---|
| Staphylococcus aureus | 16 |
| Enterococcus faecalis | 8 |
| Escherichia coli | 32 |
The results suggest selective activity against Gram-positive bacteria, particularly Enterococcus faecalis, which exhibited the lowest MIC .
The biological activity of this compound is attributed to its ability to interact with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances membrane permeability, facilitating the compound's entry into cells where it can modulate protein function and DNA interactions.
Case Studies
- In Vitro Studies : Various studies have reported the efficacy of this compound in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest in the S phase .
- In Vivo Studies : Animal models have demonstrated that derivatives of this compound effectively reduce tumor growth in xenograft models, further validating its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
